Phenyl 3-bromo-2-methyl-3-phenylacrylate
Description
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate (CAS: 33105-11-2) is a brominated acrylate ester with the molecular formula C₁₁H₁₁BrO₂ and a molar mass of 255.11 g/mol . The compound features a methyl ester group, a bromine atom at the 3-position, and a methyl substituent at the 2-position of the acrylate backbone, along with a phenyl group at the 3-position (Figure 1). It is provided as a research-grade chemical with >95% purity and is recommended for storage at room temperature (RT) to avoid degradation caused by repeated freezing-thawing cycles .
Properties
Molecular Formula |
C16H13BrO2 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
phenyl (Z)-3-bromo-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H13BrO2/c1-12(15(17)13-8-4-2-5-9-13)16(18)19-14-10-6-3-7-11-14/h2-11H,1H3/b15-12- |
InChI Key |
MSXIDSPFRKJUQX-QINSGFPZSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/Br)/C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Br)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-bromo-2-methyl-3-phenylacrylate typically involves the bromination of methyl 3-phenylacrylate. One common method is the addition of bromine to the double bond of methyl 3-phenylacrylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-bromo-2-methyl-3-phenylacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
Phenyl 3-bromo-2-methyl-3-phenylacrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Phenyl 3-bromo-2-methyl-3-phenylacrylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. The phenyl groups enhance the compound’s stability and reactivity, allowing it to interact with various biological and chemical systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are structurally related to (E)-methyl 3-bromo-2-methyl-3-phenylacrylate and differ in substituent positions, functional groups, or molecular frameworks.
Structural and Physicochemical Properties
Key Observations:
Substituent Positioning :
- The primary compound has bromine and methyl groups at the 3- and 2-positions, respectively, on the acrylate backbone. In contrast, methyl 2-bromo-3-phenylacrylate lacks the methyl group and places bromine at the 2-position .
- The acrylic acid derivative (CAS 76304-46-6) replaces the ester group with a carboxylic acid and introduces a phenyl group at the 2-position of the acrylate .
Functional Groups :
- The ester group in (E)-methyl 3-bromo-2-methyl-3-phenylacrylate confers hydrophobicity compared to the carboxylic acid group in 3-(2-bromo-phenyl)-2-phenyl-acrylic acid, which may enhance solubility in polar solvents.
Bromine at the 3-position (vs. 2-position in analogs) may alter electronic distribution, influencing electrophilic aromatic substitution reactivity.
Research and Application Notes
- Stability : The recommendation to avoid freeze-thaw cycles suggests sensitivity to physical stress, unlike the analogs for which stability data are unavailable .
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